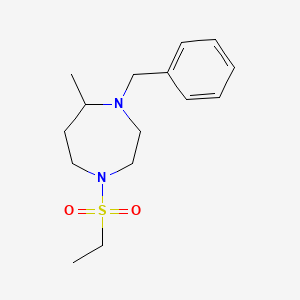![molecular formula C17H19FN2O2 B7591285 N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide, also known as FOXY, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FOXY belongs to the class of oxanamide compounds and is known to exhibit unique pharmacological properties. In
Mecanismo De Acción
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is known to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is able to reduce inflammation and pain. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide also acts on the gamma-aminobutyric acid (GABA) system, which is responsible for regulating neuronal activity. By enhancing GABAergic neurotransmission, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is able to exert its anticonvulsant effects.
Biochemical and Physiological Effects
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been shown to exhibit a number of biochemical and physiological effects. In animal studies, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been found to reduce inflammation and pain, as well as exhibit anticonvulsant effects. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been shown to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is its selectivity for the COX-2 enzyme, which reduces the risk of side effects associated with non-selective COX inhibitors. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are numerous future directions for research on N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide. One potential avenue of research is to further explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide and its effects on the GABA system. Finally, more studies are needed to evaluate the safety and efficacy of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-fluorophenylacetic acid with oxalyl chloride, which leads to the formation of the corresponding acid chloride. This acid chloride is then reacted with 1-methyl-2-pyrrolidinone to form the corresponding amide. The final step involves the reaction of the amide with 1,4-dioxane in the presence of a base to yield N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20-9-3-6-15(20)16(21)19-17(7-10-22-11-8-17)13-4-2-5-14(18)12-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQVWGPAFASQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2(CCOCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)




![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)